
Pamaquine naphthoate
Vue d'ensemble
Description
Pamaquine Naphthoate est un composé de la 8-aminoquinoléine qui était historiquement utilisé comme médicament antipaludique. Il est efficace contre les hypnozoïtes des paludismes à rechutes tels que Plasmodium vivax et Plasmodium ovale, ainsi que contre les stades érythrocytaires des quatre paludismes humains . En raison de sa toxicité et de la disponibilité d'alternatives plus efficaces, il n'est plus utilisé en routine .
Méthodes De Préparation
La synthèse du Pamaquine Naphthoate implique la réaction de la pamaquine avec l'acide naphtoïque. La voie de synthèse comprend généralement les étapes suivantes :
Formation de la base de Pamaquine : La pamaquine est synthétisée en faisant réagir la 8-aminoquinoléine avec la diéthylamine et la pentane-1,4-diamine dans des conditions contrôlées.
Formation du Naphthoate : La base de pamaquine est ensuite mise en réaction avec l'acide naphtoïque pour former du this compound.
Les méthodes de production industrielle du this compound sont similaires mais à l'échelle pour répondre à des quantités plus importantes. Les conditions réactionnelles sont optimisées pour garantir un rendement élevé et une pureté du produit final.
Analyse Des Réactions Chimiques
Le Pamaquine Naphthoate subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former des dérivés quinoniques.
Substitution : Le this compound peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe amino.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation donne généralement des dérivés quinoniques, tandis que la réduction produit des dérivés aminés.
4. Applications de la Recherche Scientifique
Le this compound a été étudié de manière approfondie pour ses propriétés antipaludiques. Il a été utilisé dans la recherche pour comprendre les mécanismes d'action des médicaments antipaludiques et pour développer de nouveaux agents thérapeutiques . De plus, il a été utilisé dans des études sur le métabolisme et la toxicité des composés de la 8-aminoquinoléine .
En biologie et en médecine, le this compound a été utilisé comme outil pour étudier le cycle de vie des parasites du paludisme et pour développer de nouvelles stratégies de prévention et de traitement du paludisme . Dans l'industrie, il a été utilisé dans le développement de nouveaux médicaments antipaludiques et dans la synthèse de composés apparentés .
5. Mécanisme d'Action
Le mécanisme d'action exact du this compound n'est pas entièrement compris. On pense qu'il exerce ses effets en générant des espèces réactives de l'oxygène ou en interférant avec le transport d'électrons dans le parasite du paludisme . Il peut également se lier et modifier les propriétés de l'ADN protozoaire . Les cibles moléculaires et les voies impliquées dans son action comprennent les mitochondries et l'ADN du parasite du paludisme .
Applications De Recherche Scientifique
Antimalarial Activity
Pamaquine naphthoate is primarily used as a prophylactic and therapeutic agent against malaria, particularly Plasmodium vivax. Its mechanism involves targeting the liver stages of the parasite, thereby preventing the relapse of malaria.
Prophylactic Use
Research indicates that this compound can be effective in preventing malaria infections. A study published in the Journal of Clinical Investigation highlighted its use in preventing malaria among individuals exposed to endemic areas. The study involved administering pamaquine to subjects before exposure, demonstrating a significant reduction in infection rates compared to control groups .
Therapeutic Use
In therapeutic applications, pamaquine is often used in combination with quinine to enhance efficacy against acute malaria attacks. Historical data shows that patients treated with a regimen combining both drugs exhibited improved recovery rates from P. vivax malaria .
Toxicity and Side Effects
While this compound is effective, it is also associated with certain risks, particularly hemolytic anemia, especially in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. A notable case study reported that out of 157 patients treated with this compound, seven developed hemolytic anemia, indicating a significant risk factor associated with its use .
Case Study: Hemolytic Anemia
A detailed case study documented a patient who developed acute hemolytic anemia following pamaquine treatment for falciparum malaria. The patient exhibited symptoms like dark urine and a significant drop in hemoglobin levels shortly after starting the medication. This case underscores the need for careful screening for G6PD deficiency prior to administering pamaquine .
Research Findings
Research on this compound has yielded various insights into its pharmacological profile and applications:
Mécanisme D'action
The exact mechanism of action of Pamaquine Naphthoate is not fully understood. it is believed to exert its effects by generating reactive oxygen species or by interfering with the electron transport in the malaria parasite . It may also bind to and alter the properties of protozoal DNA . The molecular targets and pathways involved in its action include the mitochondria and the DNA of the malaria parasite .
Comparaison Avec Des Composés Similaires
Le Pamaquine Naphthoate est similaire à d'autres composés de la 8-aminoquinoléine tels que la primaquine et la tafenoquine. Il est plus toxique et moins efficace que la primaquine, ce qui explique pourquoi il n'est plus utilisé en routine . La primaquine et la tafenoquine sont toutes deux efficaces contre les stades hépatiques des parasites du paludisme et sont utilisées pour le traitement radical et la prophylaxie du paludisme .
Primaquine : Efficace contre les stades hépatiques de Plasmodium vivax et Plasmodium ovale.
Tafenoquine : Un analogue de la primaquine avec une demi-vie d'élimination plus longue.
Le this compound est unique en son genre par son importance historique en tant qu'un des premiers médicaments antipaludiques synthétiques et son rôle dans le développement des thérapies antipaludiques modernes .
Activité Biologique
Pamaquine naphthoate, a synthetic derivative of the 8-aminoquinoline class, has historically been utilized in the treatment and prophylaxis of malaria, particularly against Plasmodium vivax and Plasmodium falciparum. This article delves into its biological activity, focusing on its pharmacological effects, associated toxicities, and clinical case studies that illustrate its impact on human health.
This compound exhibits its antimalarial effects primarily by targeting the exoerythrocytic stages of malaria parasites. It disrupts the metabolic processes within the parasite, leading to its death. The drug is particularly effective against latent liver forms of P. vivax, which are responsible for relapses in malaria infections. This mechanism is crucial as it helps in achieving a radical cure by eliminating hypnozoites, the dormant forms of the parasite.
Pharmacokinetics
- Absorption : Pamaquine is well absorbed when administered orally.
- Distribution : It distributes widely in body tissues and can cross the blood-brain barrier.
- Metabolism : The drug undergoes hepatic metabolism, with various metabolites contributing to its pharmacological effects.
- Excretion : Primarily excreted via urine.
Dosage and Administration
The standard dosage for adults is typically around 30 mg to 90 mg per day for a duration of 14 days. However, dosing may vary based on patient factors such as G6PD deficiency status, which significantly influences the risk of hemolytic anemia.
Clinical Observations
-
Hemolytic Anemia : One of the most significant adverse effects associated with this compound is hemolytic anemia, particularly in patients with G6PD deficiency. Clinical studies have shown that up to 4.5% of patients may develop this condition when treated with pamaquine .
Patient Demographics Cases of Hemolytic Anemia African descent 5 Asian descent 1 Caucasian descent 1 - Leukocyte Count Changes : In a study involving seven subjects receiving pamaquine for 14 days, a significant increase in leukocyte count was observed, peaking around day six of treatment . This response indicates a potential immune activation or stress response due to the drug's effects.
- Case Study - Acute Hemolytic Anemia : A notable case involved a patient who developed severe hemolytic anemia characterized by dark urine and a significant drop in hemoglobin levels from 13.3 g/dL to 5.4 g/dL within days of initiating treatment . This case underscores the importance of monitoring patients for signs of hemolysis during therapy.
Efficacy Against Malaria
Pamaquine has demonstrated efficacy against various strains of malaria in both clinical and experimental settings:
- Curative Action : Research has shown that this compound effectively clears Plasmodium cathemerium infections in ducks, showcasing its potential as a curative agent .
- Prophylactic Use : The drug has also been studied for its prophylactic properties against malaria infections, providing a protective effect when administered prior to exposure to malaria-endemic areas .
Propriétés
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-N,1-N-diethyl-4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O6.C19H29N3O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-5-22(6-2)12-8-9-15(3)21-18-14-17(23-4)13-16-10-7-11-20-19(16)18/h1-10,24-25H,11H2,(H,26,27)(H,28,29);7,10-11,13-15,21H,5-6,8-9,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPMKVWUPMOGFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H45N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901021385 | |
Record name | Pamaquine naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901021385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
703.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
635-05-2 | |
Record name | 2-Naphthalenecarboxylic acid, 4,4′-methylenebis[3-hydroxy-, compd. with N1,N1-diethyl-N4-(6-methoxy-8-quinolinyl)-1,4-pentanediamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=635-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pamaquine naphthoate [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pamaquine naphthoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14220 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pamaquine naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901021385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PAMAQUINE NAPHTHOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96Y4A9AODB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.